

Comparative Analysis of Pelidotin-Based Antibody-Drug Conjugates in Oncology

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Compound of Interest

Compound Name: *Pelidotin*

Cat. No.: *B1652417*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the therapeutic activity of antibody-drug conjugates (ADCs) utilizing the **pelidotin** linker-payload system. The focus is on cofetuzumab **pelidotin**, with a comparative overview of micvotabart **pelidotin** and the next-generation anti-PTK7 ADC, PRO-1107. The information presented is collated from preclinical and clinical studies to support research and development in oncology.

Executive Summary

Pelidotin-based ADCs have demonstrated significant anti-tumor activity across a range of cancer types. Cofetuzumab **pelidotin** (PF-06647020), targeting Protein Tyrosine Kinase 7 (PTK7), has been investigated in ovarian cancer, non-small cell lung cancer (NSCLC), and triple-negative breast cancer (TNBC), showing promising clinical responses. Micvotabart **pelidotin**, targeting a component of the tumor extracellular matrix, has also shown potent preclinical activity across numerous solid tumors and early clinical signals in head and neck cancer. Furthermore, preclinical data for PRO-1107, a novel anti-PTK7 ADC, suggests potential for improved efficacy and safety over cofetuzumab **pelidotin**. This guide synthesizes the available data to provide a comparative perspective on the activity of these agents.

Data Presentation: Quantitative Efficacy of Pelidotin ADCs

Preclinical In Vitro Cytotoxicity of Cofetuzumab

Pelidotin

Cell Line	Cancer Type	IC50 (nM)	EC50 (ng/mL)
H446	Small Cell Lung Cancer	-	7.6[1]
H661	Small Cell Lung Cancer	-	27.5[1]
OVCAR3	Ovarian Cancer	-	105[1]
A549	Non-Small Cell Lung Cancer	0-1100[1]	-
MDA-MB-468	Triple-Negative Breast Cancer	0-1100[1]	-
KYSE-150	Esophageal Squamous Cell Carcinoma	0-1100[1]	-
SKOV-3	Ovarian Cancer	0-1100[1]	-
PC9	Non-Small Cell Lung Cancer	0-1100[1]	-
NCI-H1975	Non-Small Cell Lung Cancer	0-1100[1]	-

Preclinical In Vivo Efficacy of Pelidotin ADCs in Patient-Derived Xenograft (PDX) Models

ADC	Cancer Type(s)	Key Findings
Cofetuzumab pelidotin	NSCLC, Ovarian Cancer, TNBC	Induced striking anti-tumor effects in a subset of PDX models at a dose of 3 mg/kg administered intraperitoneally twice a week for four cycles. [1]
Micvotabart pelidotin	10 Solid Tumor Indications	45% of PDX models demonstrated strong to very strong tumor growth inhibition (TGI >70%). Complete responses were observed in models from nine out of ten solid tumor types. [2] [3] [4]
Micvotabart pelidotin + anti-PD-1	EMT6 (murine breast cancer)	Combination therapy resulted in a TGI of 91%, with complete responses in 9 out of 15 animals. The ADC alone showed a TGI of 94%.

Comparative Preclinical In Vivo Efficacy: PRO-1107 vs. Cofetuzumab pelidotin

ADC	Dose	Cancer Model	Outcome
PRO-1107	1.25 mg/kg	Xenograft mouse models	Significantly reduced tumor volumes compared to cofetuzumab pelidotin. [5]
Cofetuzumab pelidotin	2.5 mg/kg	Xenograft mouse models	Less effective at reducing tumor volumes compared to PRO-1107 at a lower dose. [5]
PRO-1107	Single dose	MDA-MB-468 TNBC xenograft	Higher payload concentration in the tumor and less in circulation. [5]
Cofetuzumab pelidotin	Single dose	MDA-MB-468 TNBC xenograft	Lower payload concentration in the tumor and more in circulation. [5]

Clinical Efficacy of Cofetuzumab Pelidotin (NCT02222922)

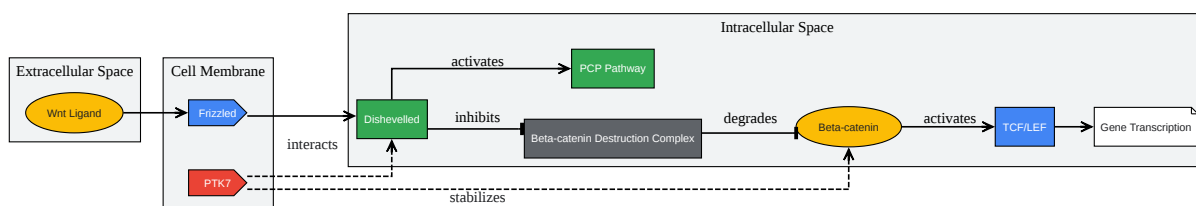
Cancer Type	Number of Patients (n)	Objective Response Rate (ORR)
Ovarian Cancer (platinum-resistant)	63	27% [6]
Non-Small Cell Lung Cancer (NSCLC)	31	19% [6]
Triple-Negative Breast Cancer (TNBC)	29	21% [6]

Early Clinical Data for Micvotabart Pelidotin (Phase 1)

Cancer Type	Dose Range	Number of Evaluable Patients (n)	Objective Response Rate (ORR)
Head and Neck Squamous Cell Carcinoma (HNSCC)	3.6 to 5.4 mg/kg	6	50% (including 1 complete response and 2 partial responses)[7]

Signaling Pathways and Mechanism of Action Cofetuzumab Pelidotin: Targeting PTK7 and Modulating Wnt Signaling

Cofetuzumab **pelidotin** targets Protein Tyrosine Kinase 7 (PTK7), a receptor tyrosine kinase that is overexpressed in several cancer types and is implicated in the Wnt signaling pathway.[8] PTK7 can modulate both canonical and non-canonical Wnt pathways, influencing cell polarity, migration, and proliferation.[9][10] The binding of cofetuzumab **pelidotin** to PTK7 leads to the internalization of the ADC and subsequent release of the cytotoxic payload, auristatin-0101, resulting in cell cycle arrest and apoptosis.



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Figure 1: Simplified diagram of PTK7's role in Wnt signaling pathways.

Micvotabart Pelidotin: Targeting the Tumor Extracellular Matrix

Micvotabart **pelidotin** employs a distinct mechanism by targeting extradomain-B of fibronectin (EDB+FN), a component of the tumor extracellular matrix (ECM). This approach allows for the delivery of the cytotoxic payload to the tumor microenvironment, leading to direct tumor cell killing, a bystander effect on neighboring cancer cells, and the induction of immunogenic cell death.^[4]

Experimental Protocols

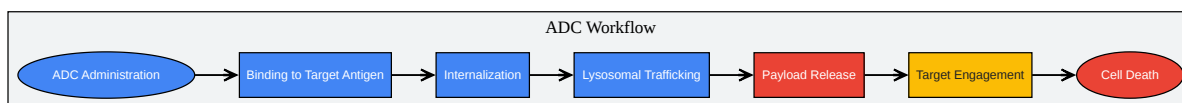
Cofetuzumab Pelidotin First-in-Human Clinical Trial (NCT02222922)

- Study Design: This was a Phase 1, open-label, multicenter, dose-escalation, and dose-expansion study.^{[6][8][11]}
- Patient Population: Adult patients with advanced solid tumors for whom standard therapy was not available or was no longer effective. Expansion cohorts focused on patients with platinum-resistant ovarian cancer, NSCLC, and TNBC.^{[6][12]}
- Treatment Regimen:
 - Dose Escalation: Cofetuzumab **pelidotin** was administered intravenously every 3 weeks (Q3W) at doses ranging from 0.2 to 3.7 mg/kg, or every 2 weeks (Q2W) at doses of 2.1, 2.8, and 3.2 mg/kg.^{[6][12]}
 - Dose Expansion: Patients received the recommended Phase 2 dose of 2.8 mg/kg Q3W.^{[6][12]}
- Outcome Measures: The primary objectives were to assess the safety and tolerability of cofetuzumab **pelidotin** and to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose. Secondary objectives included evaluating the pharmacokinetic profile and preliminary anti-tumor activity (Objective Response Rate, ORR).^[6]

In Vivo Patient-Derived Xenograft (PDX) Models

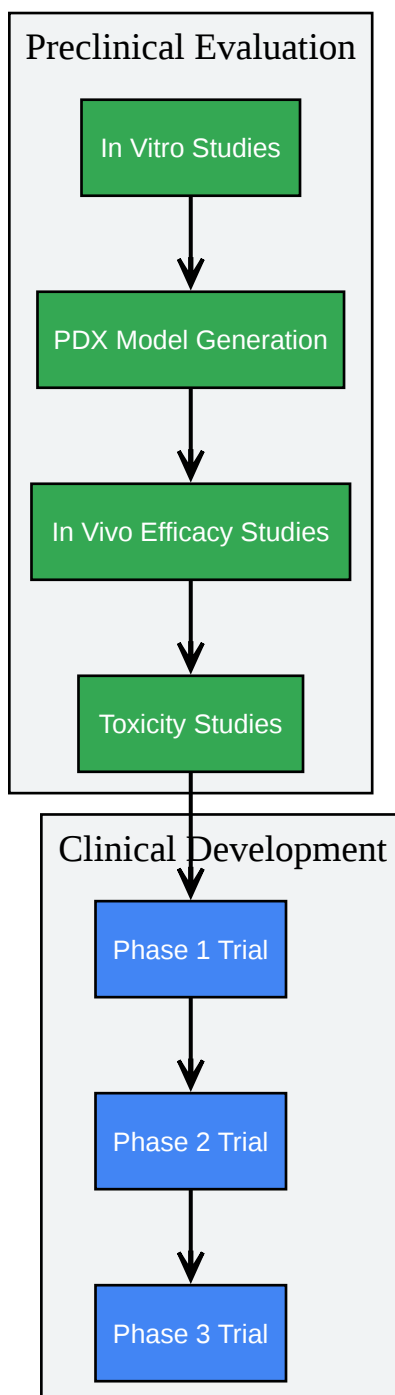
- Model Generation: Tumor tissues from patients with NSCLC, ovarian cancer, or TNBC were surgically resected and implanted into immunodeficient mice.[13][14][15][16] These models have been shown to retain the key histological and genetic characteristics of the original patient tumors.[17][18][19]
- Treatment: For cofetuzumab **pelidotin** studies, the ADC was administered intraperitoneally at a dose of 3 mg/kg twice a week for four cycles.[1]
- Efficacy Assessment: Tumor growth was monitored, and tumor growth inhibition (TGI) was calculated to determine the anti-tumor activity of the ADC.

Mandatory Visualizations



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Figure 2: General workflow of an antibody-drug conjugate's mechanism of action.



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